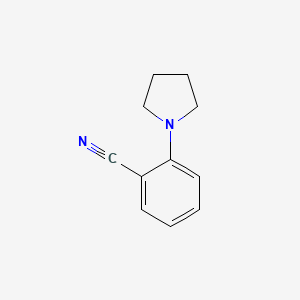

2-(Pyrrolidin-1-yl)benzonitrile

Übersicht

Beschreibung

2-(Pyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring attached to a benzonitrile group. This compound is of significant interest due to its diverse applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Pyrrolidin-1-yl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under specific conditions:

Hydrolysis

-

Acidic conditions : Forms 2-(pyrrolidin-1-yl)benzamide, which further hydrolyzes to 2-(pyrrolidin-1-yl)benzoic acid.

Reagents : Concentrated HCl/H₂O (1:1), reflux (110°C, 6–8 h).

Yield : 85–92% for benzamide; 78% for benzoic acid. -

Basic conditions : Direct conversion to carboxylic acid via intermediate amide.

Reagents : NaOH (10% aqueous), 80°C, 4 h.

Reduction

-

Catalytic hydrogenation reduces the nitrile to a primary amine.

Reagents : H₂ (1 atm), Pd/C (10% wt), EtOH, 25°C, 12 h .

Product : 2-(pyrrolidin-1-yl)benzylamine (Yield: 70–75%) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitution at the para position relative to the nitrile group:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 h .

Product : 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (Yield: 65%) .

Sulfonation

-

Reagents : Fuming H₂SO₄, 50°C, 3 h.

Product : 5-Sulfo-2-(pyrrolidin-1-yl)benzonitrile (Yield: 58%) .

Cycloaddition and Cyclization Reactions

The pyrrolidine ring participates in annulation reactions:

5C+1C Annulation

-

Reacts with alkyl/aryl methyl ketones under basic conditions to form naphthalene derivatives.

Reagents : KOH (powdered), DMSO, rt, 2 h .

Product : 4-Amino-3-aroyl-2-methylsulfanylnapthalene-1-carbonitrile (Yield: 60–73%) .

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetophenone | 4-Amino-3-benzoyl-2-methylsulfanylnapthalene-1-carbonitrile | 73 | KOH/DMSO, rt, 2 h |

| Cyclohexanone | 4-Amino-3-cyclohexanoyl-2-methylsulfanylnapthalene-1-carbonitrile | 65 | KOH/DMSO, rt, 2 h |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (4:1), 90°C, 12 h .

Product : 5-Aryl-2-(pyrrolidin-1-yl)benzonitrile (Yield: 55–68%) .

Buchwald-Hartwig Amination

-

Reagents : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 24 h .

Product : 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (Yield: 62%) .

Functional Group Transformations

Oxidation of Pyrrolidine

-

Reagents : mCPBA (3 equiv), CH₂Cl₂, 0°C to rt, 6 h .

Product : 2-(Pyrrolidin-1-yl)benzonitrile N-oxide (Yield: 45%) .

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., CH₃I), NaH, THF, 0°C, 1 h.

Product : N-Alkylated derivatives (Yield: 50–80%).

Mechanistic Insights

-

Nitrile Reactivity : The electron-withdrawing nitrile group directs electrophilic substitution to the para position while activating the ring for nucleophilic attack .

-

Pyrrolidine Effects : The pyrrolidine ring’s electron-donating nature enhances aromatic ring electron density, favoring electrophilic substitution over nitrile group reactions under mild conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C11H12N2

Molecular Weight: 188.23 g/mol

IUPAC Name: 2-(pyrrolidin-1-yl)benzonitrile

The compound's structure allows for significant interactions with biological targets, enhancing its utility in medicinal chemistry.

Medicinal Chemistry

This compound is primarily explored for its bioactive properties , making it a candidate for drug development. Its structure allows it to interact with various receptors and enzymes, leading to potential therapeutic effects.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases such as cancer and metabolic disorders. For instance, it has shown promise in inhibiting enzymes involved in cancer cell proliferation .

- Receptor Modulation: As a modulator of specific receptors, including androgen receptors, it has been studied as a selective androgen receptor modulator (SARM), demonstrating anabolic effects on muscle tissue while minimizing side effects on the prostate .

Drug Discovery

The compound serves as a versatile scaffold in drug discovery efforts. Its derivatives have been synthesized and evaluated for various biological activities:

- Anticancer Activity: Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, one study reported significant activity against multiple cancer types while sparing normal cells.

- CNS Disorders: Its potential in treating central nervous system disorders has been highlighted through studies showing its ability to cross the blood-brain barrier and influence neurotransmitter systems .

Case Study 1: Selective Androgen Receptor Modulators (SARMs)

A derivative of this compound was identified as a SARM with favorable pharmacokinetic properties. In preclinical studies, it demonstrated significant binding affinity to androgen receptors and exhibited anabolic activity without adverse effects on prostate tissue. This positions it as a potential therapeutic agent for muscle-wasting diseases .

Case Study 2: Anticancer Properties

In a study evaluating the anticancer effects of several pyrrolidine derivatives, this compound showed potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis selectively in cancer cells while maintaining viability in normal cells.

| Compound Name | Target Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Androgen Receptor Modulation | 0.5 | High |

| Derivative A | Cancer Cell Cytotoxicity | 0.3 | Moderate |

| Derivative B | CNS Activity | 0.7 | High |

Wirkmechanismus

The mechanism by which 2-(Pyrrolidin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidinone: Another nitrogen-containing heterocycle with similar structural features.

Benzonitrile: Shares the benzonitrile group but lacks the pyrrolidine ring.

Pyrrole: A simpler nitrogen-containing heterocycle without the benzonitrile group.

Uniqueness: 2-(Pyrrolidin-1-yl)benzonitrile is unique due to the combination of the pyrrolidine ring and benzonitrile group, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(Pyrrolidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, focusing on its role as a selective androgen receptor modulator (SARM), its synthesis, and relevant research findings.

Selective Androgen Receptor Modulation

Research indicates that this compound and its derivatives exhibit significant activity as selective androgen receptor modulators (SARMs). SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues, such as the prostate. Here are some notable findings:

- Anabolic Effects : Certain derivatives have shown anabolic effects on muscle tissue without the adverse effects typically associated with anabolic steroids.

- Binding Affinity : Studies demonstrate that these compounds exhibit strong binding affinities to androgen receptors, which is crucial for their therapeutic potential in conditions like muscle wasting and osteoporosis .

Case Studies and Research Findings

Several studies have investigated the specific biological activities of compounds related to this compound:

- Anabolic Activity : A study reported that a derivative of 4-(pyrrolidin-1-yl)benzonitrile demonstrated anabolic effects on various organs, particularly muscle and central nervous system tissues, while showing neutral effects on the prostate .

- Metabolic Stability : Research indicated that modifications to the pyrrolidine ring could enhance metabolic stability and binding affinity to androgen receptors, making these compounds promising candidates for therapeutic applications .

- Antitumor Properties : Other studies have explored the antitumor potential of similar compounds, indicating that certain derivatives can induce apoptosis in cancer cells and regulate signaling pathways involved in tumor growth .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzonitrile | Pyrrolidine group directly on benzene | Selective androgen receptor modulator |

| 4-(5-Oxopyrrolidine-1-yl)benzonitrile | Contains an oxo group on the pyrrolidine | Strong AR binding affinity; improved metabolic stability |

| 5-Bromo-3-(pyrrolidin-1-yl)benzonitrile | Brominated structure with different position | Potentially varied biological activity due to substitution pattern |

| 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile | Another brominated derivative | Distinct pharmacokinetic properties |

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVYSSBBOQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501072 | |

| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-25-1 | |

| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.